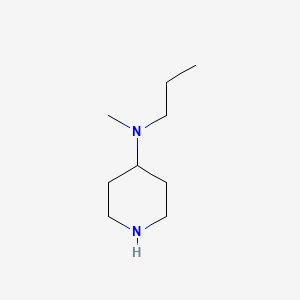

N-methyl-N-propylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N-methyl-N-propylpiperidin-4-amine |

InChI |

InChI=1S/C9H20N2/c1-3-8-11(2)9-4-6-10-7-5-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

XWFPVKLYWVTYAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C1CCNCC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of N Methyl N Propylpiperidin 4 Amine

Amine and Piperidine (B6355638) Core Reactivity

The dual amine centers in N-methyl-N-propylpiperidin-4-amine exhibit different reactivity profiles based on their substitution patterns and steric environments. The tertiary amine in the ring and the exocyclic secondary amine can both participate in reactions typical of alkylamines, but their relative reactivity can be selectively exploited under controlled conditions.

Both nitrogen atoms in the molecule possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity in nucleophilic substitution reactions differs. Generally, secondary amines are considered more nucleophilic than tertiary amines, a trend that holds true in this case. masterorganicchemistry.com

The secondary amine at the C-4 position can readily react with electrophiles such as alkyl halides. libretexts.org This reaction leads to the formation of a tertiary amine at this position and results in a quaternary ammonium (B1175870) salt if the reaction proceeds further. For example, reaction with methyl iodide would yield 1-methyl-4-(methyl(propyl)amino)piperidine.

The tertiary amine within the piperidine ring (N-1) is also nucleophilic, though generally less so than the secondary amine due to greater steric hindrance. masterorganicchemistry.com Its reaction with an alkyl halide will produce a quaternary ammonium salt. libretexts.org Because the molecule contains two nucleophilic sites, reactions with alkylating agents can potentially lead to a mixture of products, including mono-quaternization at the ring nitrogen, alkylation of the exocyclic secondary amine, or a di-quaternary salt if a dihaloalkane is used under forcing conditions. The selectivity of alkylation can often be controlled by the choice of reagent, solvent, and reaction temperature.

Table 1: Comparison of Nucleophilic Reactivity

| Feature | N-1 (Tertiary Ring Amine) | N-4 (Secondary Exocyclic Amine) |

|---|---|---|

| Amine Type | Tertiary | Secondary |

| Relative Nucleophilicity | Lower | Higher masterorganicchemistry.com |

| Steric Hindrance | Higher | Lower |

| Alkylation Product | Quaternary Ammonium Salt | Tertiary Amine |

The oxidation of this compound can occur at either nitrogen atom, yielding different products depending on the oxidant and reaction conditions.

Oxidation of the Tertiary Amine (N-1): Tertiary amines are typically oxidized to N-oxides using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). The oxidation of the N-methylpiperidine moiety would result in the formation of 1-methyl-4-(propylamino)piperidine 1-oxide. These N-oxides are often stable, crystalline solids.

Oxidation of the Secondary Amine (N-4): Secondary amines can be oxidized to a variety of products. Mild oxidation may yield the corresponding hydroxylamine, N-hydroxy-N-propyl-1-methylpiperidin-4-amine. More vigorous oxidation can lead to the formation of a nitrone.

The selective oxidation of one amine group in the presence of the other presents a synthetic challenge that typically requires careful selection of oxidizing agents and protective group strategies.

Elimination Reactions (e.g., Hofmann Elimination)

The tertiary amine of the piperidine ring is a prime candidate for the Hofmann elimination, a reaction that converts amines into alkenes. yale.edu This process involves three key steps:

Exhaustive Methylation: The tertiary amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt. yale.edulibretexts.org In the case of this compound, the N-1 atom would be methylated to form 1,1-dimethyl-4-(propylamino)piperidinium iodide.

Anion Exchange: The iodide salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, yielding the quaternary ammonium hydroxide. libretexts.orgbyjus.com

Thermal Elimination: Heating the quaternary ammonium hydroxide (typically at temperatures of 100-200 °C) induces an E2-like elimination reaction. libretexts.org The hydroxide ion acts as a base, abstracting a proton from a β-carbon, and the positively charged amine serves as the leaving group. youtube.com

According to the Hofmann rule, the major product will be the least substituted, and therefore least stable, alkene. byjus.comwikipedia.org Ring opening of the piperidine would occur, leading to the formation of a substituted alkene and a tertiary amine. The specific alkene formed depends on which β-hydrogen is abstracted (from C-2 or C-6 of the piperidine ring), which are equivalent in this symmetric system.

Diazo Coupling Reactions for Azo Compound Formation

Diazo coupling reactions typically involve the reaction of a diazonium salt with an electron-rich coupling agent, such as a phenol (B47542) or an aromatic amine, to form an azo compound. wikipedia.orgchemguide.co.uk While the piperidine ring itself is not aromatic, the secondary amine at the C-4 position can participate in a related reaction.

Secondary amines can react with diazonium salts (R-N₂⁺) in what is known as N-coupling to form triazenes (R-N=N-NR'R''). wikipedia.org In this reaction, the secondary amine of this compound would act as the nucleophile, attacking the terminal nitrogen of the diazonium cation. This would result in the formation of a 1-aryl-3-propyl-3-(1-methylpiperidin-4-yl)triazene derivative. The reaction is typically carried out at low temperatures in a buffered solution to maintain the appropriate pH for the stability of the diazonium salt and the nucleophilicity of the amine. nih.gov

Intramolecular Cyclizations and Ring Transformations

The presence of two reactive amine sites within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of bicyclic or more complex heterocyclic systems. These transformations typically require the introduction of additional functionality.

For instance, one could envision a strategy where the secondary amine at C-4 is first acylated with a reagent containing a leaving group, such as 4-chlorobutyryl chloride. This would form an amide intermediate. In the presence of a base, the tertiary amine at N-1 could then act as an internal nucleophile, displacing the chloride to form a new bridged or fused ring system. Such intramolecular N-alkylation strategies are a known method for constructing complex nitrogen-containing heterocycles. researchgate.net

Another potential transformation involves the intramolecular cyclization of derivatives formed from the amine groups. For example, if the secondary amine were to react with a molecule to introduce an unsaturated bond at a suitable distance from the ring nitrogen, a subsequent intramolecular addition or cyclization could be triggered, potentially catalyzed by transition metals, to form novel polycyclic structures. nih.govrsc.org The specific nature of these transformations is highly dependent on the reagents and reaction pathways chosen. researchgate.net

Advanced Analytical Chemistry for N Methyl N Propylpiperidin 4 Amine and Its Derivatives

Chromatographic Separations

Chromatography is a fundamental technique for separating complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.

Gas Chromatography (GC) for Volatile Analytes

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. cmbr-journal.com However, amines like N-methyl-N-propylpiperidin-4-amine can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and tailing. vt.edulabrulez.com Derivatization is often necessary to improve their volatility and reduce interactions with the GC column. vt.edu The GC-MS method, which combines the separation power of GC with the identification capabilities of mass spectrometry, is widely used for analyzing complex mixtures containing piperidine (B6355638) derivatives. cmbr-journal.comnih.gov

For the analysis of piperidine and its derivatives, the choice of column is critical. Deactivated columns, often treated with a base to minimize adsorption, are necessary to prevent peak tailing. labrulez.com Both packed and capillary columns can be used, with capillary columns generally providing higher resolution. Common stationary phases for amine analysis include those with low to moderate polarity.

High-Performance Liquid Chromatography (HPLC) for Polar Molecules

High-performance liquid chromatography (HPLC) is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a valuable technique for piperidine derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

The analysis of polar compounds by HPLC can be challenging with traditional C18 columns. researchgate.netchromatographyonline.com Several approaches can be used to improve the retention and separation of polar molecules like this compound. These include the use of polar-embedded or polar-endcapped columns, hydrophilic interaction liquid chromatography (HILIC), and aqueous normal phase (ANP) chromatography. chromatographyonline.com Pre-column derivatization can also be employed to enhance the detectability and chromatographic behavior of piperidine compounds. nih.gov For instance, derivatization with 4-toluenesulfonyl chloride has been successfully used for the RP-HPLC analysis of piperidine. nih.gov

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Analyte Properties | Volatile, thermally stable | Polar, non-volatile, thermally labile |

| Derivatization | Often required for polar amines to improve volatility | Can be used to enhance detection and separation |

| Common Column Types | Deactivated packed or capillary columns | Reversed-phase (C18), polar-embedded, HILIC |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of compounds by measuring their mass-to-charge ratio (m/z). When coupled with a separation technique like GC or HPLC, it provides a powerful analytical platform.

The electron ionization (EI) mass spectrum of an amine will typically show a molecular ion peak at an odd number if it contains an odd number of nitrogen atoms, a rule that applies to this compound. libretexts.orgmiamioh.edu A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For cyclic amines like piperidine, the molecular ion peak is usually strong, and a peak corresponding to the loss of a hydrogen atom (M-1) is common. miamioh.edu The fragmentation patterns of piperidine derivatives can be complex and provide valuable information for structure identification.

The mass spectrum of underivatized piperidine can be predicted, but experimental verification is crucial for accurate identification. hmdb.ca The fragmentation of piperidine-containing structures has been studied in various contexts, such as in the analysis of natural products. nih.gov

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a key strategy to improve the analytical characteristics of compounds that are otherwise difficult to analyze. For this compound and its derivatives, derivatization can increase volatility for GC analysis, improve chromatographic peak shape, and enhance detector response. iu.eduphenomenex.com

Silylation Reagents and Applications (e.g., MSTFA, MTBSTFA, BSTFA)

Silylation is a widely used derivatization technique that replaces active hydrogens in polar functional groups (such as -OH, -NH, and -SH) with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. phenomenex.comsigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. phenomenex.com

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent capable of derivatizing amines, amides, and amino acids. iu.eduphenomenex.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A versatile reagent used for the derivatization of a wide range of compounds, including amines and amino acids. nih.govlabmal.comsigmaaldrich.com MSTFA derivatives are often analyzed by GC-MS. nih.gov

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. vt.edusigmaaldrich.com This increased stability is advantageous, especially when dealing with complex matrices or when sample workup is required. sigmaaldrich.com

The choice of silylation reagent can depend on the specific analyte and the desired properties of the derivative. For primary amines, silylation can sometimes lead to the formation of both mono- and di-silylated products. vt.edu

| Silylating Reagent | Abbreviation | Derivative Group | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Strong silylating agent, suitable for amines. iu.eduphenomenex.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Versatile, commonly used for GC-MS analysis. nih.govlabmal.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less sensitive to moisture. vt.edusigmaaldrich.com |

Fluoroacylation for Increased Volatility and Detectability

Fluoroacylation is another effective derivatization technique that involves the introduction of a fluoroacyl group into the analyte molecule. This process significantly increases the volatility of polar compounds and enhances their detectability, particularly with electron capture detection (ECD). restek.comcovachem.com

Trifluoroacetic anhydride (B1165640) (TFAA) is a common fluoroacylating reagent that reacts with amines, alcohols, and phenols. restek.comcovachem.comsigmaaldrich.com The resulting trifluoroacetyl (TFA) derivatives are more volatile and less polar than the parent compounds, leading to improved chromatographic performance. covachem.com TFAA is frequently used in the analysis of drugs of abuse and other amine-containing compounds by GC-MS. iu.edusigmaaldrich.com The reaction with TFAA is typically rapid and can be catalyzed by the addition of a base. sigmaaldrich.com

The introduction of fluorine atoms into the molecule makes the derivative highly responsive to electron capture detectors, allowing for very low detection limits. restek.comsigmaaldrich.com

Optimization of Derivatization Conditions for Improved Yield and Stability

The analytical determination of this compound and its derivatives can be significantly enhanced through chemical derivatization. This process modifies the analyte to improve its chemical and physical properties for analysis, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). The optimization of derivatization conditions is a critical step to ensure high reaction yield, derivative stability, and analytical sensitivity.

Key parameters that require careful optimization include the choice of derivatizing reagent, reaction temperature, reaction time, and pH of the reaction medium. For a molecule like this compound, which contains a secondary amine group, common derivatization strategies involve acylation, silylation, or the use of chloroformates. researchgate.netnih.gov

Reagent Selection: Acylating agents such as 3,5-dinitrobenzoyl chloride (DNB) or heptafluorobutyric anhydride (HFBA) react with the secondary amine to form stable amides. nih.govresearchgate.net Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also effective, particularly for GC analysis, as they increase the volatility of the analyte. nih.gov Chloroformates, for instance 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used for HPLC with fluorescence detection as they introduce a highly fluorescent tag to the molecule. researchgate.netthermofisher.com

Reaction Conditions: The reaction yield is highly dependent on parameters such as pH, temperature, and time. For many derivatization reactions of amines, a basic pH is required to ensure the amine is in its free, nucleophilic form. researchgate.netrsc.org For example, using a borate (B1201080) buffer to maintain a pH between 9 and 11 is common. researchgate.netrsc.org The optimal temperature and reaction time are interdependent and must be determined experimentally to maximize yield without causing degradation of the derivative. Reactions can range from minutes at elevated temperatures (e.g., 65°C) to longer periods at room temperature. nih.govrsc.org

The stability of the resulting derivative is paramount for reproducible quantitative analysis. Acylated derivatives generally offer good stability. nih.gov The stability of silylated derivatives can vary, and it is often necessary to analyze the samples soon after preparation. nih.gov

Below is a table summarizing hypothetical optimization conditions for the derivatization of this compound for GC-MS and HPLC analysis.

Table 1: Hypothetical Optimized Derivatization Conditions for this compound

| Analytical Method | Derivatizing Reagent | Reagent Type | Reaction pH | Temperature (°C) | Time (min) | Key Benefit |

|---|---|---|---|---|---|---|

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylation | Anhydrous | 60-80 | 30-120 | Increases volatility and thermal stability. nih.gov |

| GC-MS | Heptafluorobutyric anhydride (HFBA) | Acylation | Anhydrous/Basic | 50-70 | 20-60 | Forms stable, electron-capturing derivatives for ECD. nih.gov |

| HPLC-UV | 3,5-Dinitrobenzoyl chloride (DNB) | Acylation | 9.5 - 11.0 | 25-50 | 5-15 | Introduces a strong chromophore for UV detection. researchgate.net |

Strategies for Improving Chromatographic Efficiency and Resolution via Derivatization

Derivatization is a powerful strategy to overcome challenges in the chromatographic analysis of polar and basic compounds like this compound. The primary goals of derivatization in this context are to improve chromatographic efficiency, peak shape, and resolution. researchgate.netnih.gov

For Gas Chromatography (GC), the volatility and thermal stability of this compound can be insufficient for optimal analysis. The free amine group can interact with active sites on the column, leading to poor peak shapes (tailing) and reduced resolution. Derivatization masks the polar N-H group, which reduces these undesirable interactions and increases the analyte's volatility, making it more suitable for GC analysis. researchgate.netresearchgate.net Silylation or acylation, for instance, replaces the active hydrogen with a non-polar group, which enhances volatility and improves peak symmetry. nih.gov

For High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, highly polar and basic amines may exhibit poor retention on non-polar stationary phases, often eluting at or near the solvent front. Derivatization increases the hydrophobicity of the molecule, leading to better retention and separation on C18 or similar columns. thermofisher.com Furthermore, by introducing a chromophore (for UV detection) or a fluorophore (for fluorescence detection), derivatization significantly enhances detection sensitivity and selectivity. thermofisher.comsigmaaldrich.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly employed for this purpose in the analysis of amines. thermofisher.comnih.gov

The choice of derivatizing agent directly impacts the chromatographic behavior. The table below illustrates how different derivatization approaches could hypothetically improve the chromatographic analysis of this compound.

Table 2: Impact of Derivatization on Chromatographic Parameters of this compound

| Derivatization Strategy | Analytical Technique | Effect on Analyte | Chromatographic Improvement |

|---|---|---|---|

| Silylation (e.g., with MSTFA) | GC-MS | Increases volatility, reduces polarity. | Sharper, more symmetrical peaks; reduced column interaction. nih.gov |

| Acylation (e.g., with HFBA) | GC-MS/ECD | Increases volatility and molecular weight. | Improved peak shape; enhanced separation from matrix components. nih.gov |

| Dansylation (e.g., with Dansyl Chloride) | HPLC-UV/FLD | Increases hydrophobicity and adds a fluorophore/chromophore. | Increased retention on reversed-phase columns; highly sensitive detection. nih.gov |

Exploiting Mass Shifts and Fragmentation Patterns for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is a cornerstone for the structural elucidation of compounds like this compound. Derivatization plays a crucial role in this process by creating predictable mass shifts and directing fragmentation pathways, which aids in both identification and quantification.

Mass Shifts: The derivatization reaction introduces a specific chemical group with a known mass to the parent molecule. This results in a predictable increase in the mass-to-charge ratio (m/z) of the molecular ion. This mass shift serves as a confirmation of a successful reaction and helps to distinguish the analyte from non-derivatized matrix components. For example, acylation with trifluoroacetic anhydride (TFAA) would add 96 Da (COCF₃) to the mass of this compound, while silylation with a trimethylsilyl (TMS) group would add 72 Da (Si(CH₃)₃).

Fragmentation Patterns: Aliphatic and cyclic amines exhibit characteristic fragmentation patterns in mass spectrometry, primarily driven by alpha-cleavage. miamioh.edulibretexts.org Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation. libretexts.orgwhitman.edu For this compound, alpha-cleavage can occur at several positions around the piperidine ring and on the N-alkyl substituents.

Derivatization modifies these fragmentation pathways. The derivative itself can direct fragmentation, often producing a prominent ion corresponding to the derivatizing group or the derivatized amine. The fragmentation of the piperidine ring, however, often remains a key diagnostic feature. The loss of the N-propyl group or cleavage of the piperidine ring adjacent to the tertiary nitrogen are expected fragmentation pathways. whitman.edufuture4200.com

The table below outlines the expected molecular mass of this compound (C₉H₂₀N₂) and the predicted mass of key fragments following derivatization and electron impact (EI) ionization.

Table 3: Predicted Mass Shifts and Key Fragments for Derivatized this compound

| Derivative Type | Added Mass (Da) | Predicted M+• (m/z) | Key Fragmentation Pathway | Predicted Fragment Ion (m/z) |

|---|---|---|---|---|

| Underivatized | 0 | 156 | α-cleavage (loss of propyl group) | 113 |

| Underivatized | 0 | 156 | α-cleavage (loss of ethyl group from ring) | 127 |

| Acetyl (from Acetic Anhydride) | 42 | 198 | α-cleavage (loss of propyl group) | 155 |

| Trimethylsilyl (TMS) | 72 | 228 | α-cleavage (loss of propyl group) | 185 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons on the N-methyl group, the N-propyl group, and the piperidine ring. The protons on carbons adjacent to the nitrogen atoms (α-protons) are expected to be deshielded and appear at a lower field (higher ppm value) compared to other aliphatic protons. openstax.org The chemical shifts for piperidine ring protons are typically found between 1.5 and 3.0 ppm. chemicalbook.com The N-methyl group would likely appear as a singlet around 2.2-2.6 ppm. openstax.org The N-propyl group would exhibit a triplet for the terminal methyl group and two multiplets for the two methylene (B1212753) groups. The proton on the secondary amine (N-H) would appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons directly bonded to nitrogen (α-carbons) will be shifted downfield. Based on data for similar N-alkylpiperidines, the piperidine ring carbons α to the tertiary nitrogen (C2 and C6) are expected to appear in the range of 50-65 ppm. researchgate.netipb.pt The α-carbon of the N-propyl group would also be in this region. The N-methyl carbon typically resonates around 40-45 ppm. The other carbons of the piperidine ring and the propyl group would appear at higher fields (lower ppm values). rsc.orgresearchgate.net

The tables below provide predicted chemical shifts for this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 (axial & equatorial) | 2.0 - 2.8 | Multiplet |

| Piperidine H3, H5 (axial & equatorial) | 1.4 - 1.9 | Multiplet |

| Piperidine H4 | 2.5 - 3.0 | Multiplet |

| N-H | 1.0 - 2.5 | Broad Singlet |

| N-CH₃ | 2.2 - 2.4 | Singlet |

| N-CH₂-CH₂-CH₃ | 2.3 - 2.6 | Triplet |

| N-CH₂-CH₂-CH₃ | 1.4 - 1.6 | Multiplet (sextet) |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C2, C6 | 54 - 58 |

| Piperidine C3, C5 | 30 - 35 |

| Piperidine C4 | 48 - 52 |

| N-CH₃ | 42 - 46 |

| N-CH₂-CH₂-CH₃ | 58 - 62 |

| N-CH₂-CH₂-CH₃ | 20 - 24 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum would be characterized by vibrations of its secondary amine, tertiary amine, and aliphatic C-H bonds.

The most diagnostic absorptions would include:

N-H Stretch: A weak to medium absorption band characteristic of a secondary amine is expected in the region of 3350-3310 cm⁻¹. This distinguishes it from a primary amine (which would show two bands) and a tertiary amine (which would show none). rockymountainlabs.comorgchemboulder.com

C-H Stretch: Strong, sharp bands between 2800 and 3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the C-H bonds in the methyl, propyl, and piperidine groups. acenet.edu

N-H Bend: A bending vibration for the secondary amine may appear in the 1650-1580 cm⁻¹ region, though this can sometimes be weak or absent for secondary amines. orgchemboulder.com

C-N Stretch: The stretching vibrations for the C-N bonds of both the tertiary and secondary aliphatic amines will appear as medium to weak bands in the fingerprint region, typically between 1250 and 1020 cm⁻¹. orgchemboulder.comacenet.edu

Table 6: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (R₂N-H) | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2990 - 2850 | Strong |

| Secondary Amine (R₂N-H) | N-H Bend | 1650 - 1580 | Weak/Variable |

| Tertiary/Secondary Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. velp.comazom.com This data is used to determine the empirical formula of a substance, which can then be compared to the theoretical formula to confirm the compound's identity and assess its purity. wikipedia.orgdavidson.edu

For this compound, the molecular formula is C₉H₂₀N₂. The molecular weight is 156.27 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.011 g/mol ) / 156.27 g/mol * 100% = 69.16%

Hydrogen (H): (20 * 1.008 g/mol ) / 156.27 g/mol * 100% = 12.90%

Nitrogen (N): (2 * 14.007 g/mol ) / 156.27 g/mol * 100% = 17.93%

An experimentally determined analysis of a pure sample of this compound should yield results that are in close agreement (typically within ±0.4%) with these theoretical values. wikipedia.org This confirmation is a critical component of the comprehensive characterization of a newly synthesized or isolated compound.

Table 7: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 69.17% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 12.90% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.93% |

| Total | C₉H₂₀N₂ | | | 156.273 | 100.00% |

Compound Reference Table

| Compound Name |

|---|

| 3,5-dinitrobenzoyl chloride |

| 9-fluorenylmethyl chloroformate |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| This compound |

| o-phthalaldehyde |

| heptafluorobutyric anhydride |

Computational Chemistry and Molecular Modeling of N Methyl N Propylpiperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govrsc.orgtandfonline.com For N-methyl-N-propylpiperidin-4-amine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A larger gap generally implies greater stability. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule, offering clues about its reactive behavior.

The stability of the compound can be further assessed by calculating its thermodynamic properties, such as the heat of formation, through isodesmic reactions. nih.gov These theoretical calculations provide a quantitative measure of the molecule's stability relative to a set of reference compounds.

Table 1: Calculated Geometric Parameters of this compound (DFT/B3LYP/6-311G ) - Hypothetical Data**

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (piperidine ring) | 1.47 |

| C-C (piperidine ring) | 1.54 |

| N-C (methyl) | 1.46 |

| N-C (propyl) | 1.48 |

| C4-N (amine) | 1.45 |

| Bond Angles (degrees) | |

| C-N-C (piperidine ring) | 112.5 |

| C-C-C (piperidine ring) | 111.0 |

| C-N-C (methyl/propyl) | 110.8 |

| Dihedral Angles (degrees) | |

| C-N-C-C (piperidine ring) | -55.2 |

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311G ) - Hypothetical Data**

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for electronic structure analysis. osi.lvresearchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide a more detailed picture of the electronic distribution and correlation effects within this compound.

These calculations can be particularly useful for refining the understanding of the electronic interactions, such as the influence of the nitrogen lone pairs on the molecular conformation and reactivity. osi.lvresearchgate.net By comparing the results from different ab initio methods, a more robust and reliable understanding of the molecule's electronic structure can be achieved.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and flexibility of this compound in a simulated environment, such as in a solvent.

These simulations are crucial for understanding how the molecule explores its conformational space, including the chair-boat interconversion of the piperidine (B6355638) ring and the rotation of the N-propyl group. The results of MD simulations can reveal the most populated conformations and the energy barriers between them, providing a dynamic perspective on the molecule's structure. Such studies have been applied to various piperidine derivatives to understand their interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Modern QSAR studies increasingly employ machine learning techniques, including graph-based methods. In these approaches, molecules are represented as graphs, where atoms are nodes and bonds are edges. This allows for the direct use of the molecular structure to predict activity, capturing complex relationships that might be missed by traditional descriptor-based methods. For a series of analogs of this compound, a graph machine-based QSAR model could be developed to predict their activity against a specific biological target.

A cornerstone of QSAR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

For this compound, a range of theoretical molecular descriptors can be calculated using specialized software. These descriptors would quantify its size, shape, lipophilicity (e.g., logP), and electronic properties. In a QSAR study of related piperidine analogs, these descriptors would be used as independent variables to build a regression model that predicts their biological activity. This allows researchers to identify the key molecular features that are important for the desired activity. nih.govnih.gov

Table 3: Selected Theoretical Molecular Descriptors for this compound - Hypothetical Data

| Descriptor | Value | Category |

| Molecular Weight | 170.31 g/mol | 1D |

| LogP | 1.95 | 2D |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | 2D |

| Number of Rotatable Bonds | 4 | 2D |

| Molecular Volume | 185.6 ų | 3D |

| Ovality | 1.4 | 3D |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method used to predict the binding orientation and affinity of a molecule (ligand) to a target protein or receptor. For this compound, these studies are crucial for predicting its interactions with various biological targets. This technique helps identify key amino acid residues and the nature of the forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. jabonline.innih.gov

The insights gained from molecular docking can guide the development of new compounds with enhanced selectivity and potency. For piperidine derivatives, common targets for such studies include G protein-coupled receptors (GPCRs) like opioid and sigma receptors, which are implicated in a wide range of physiological processes. nih.govmdpi.com For example, in simulations involving similar structures, the protonated amine of the piperidine ring often forms a critical interaction with acidic residues like aspartic acid in the receptor's binding pocket. mdpi.com Computational studies on related 4-aminopiperidine (B84694) scaffolds have been used to optimize inhibitors for targets like the Hepatitis C Virus (HCV). nih.gov The binding affinity, often expressed as a score in kcal/mol, indicates the stability of the interaction, with lower scores suggesting higher affinity. jabonline.in

In Silico Rationalization of Chemical Reactivity and Selectivity

In silico quantum chemical methods provide a powerful framework for understanding the intrinsic electronic properties that govern the reactivity and selectivity of this compound. ekb.eg Techniques like Density Functional Theory (DFT) are used to calculate various molecular descriptors. jksus.org Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egchemjournal.kz

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ekb.egchemjournal.kz A smaller gap generally suggests higher reactivity. For piperidine derivatives, analyses of atomic charges and molecular electrostatic potential (MEP) maps can identify the most nucleophilic or electrophilic sites. chemjournal.kzresearchgate.net In this compound, the two nitrogen atoms are expected to be the primary nucleophilic centers, and computational methods can help predict which one would be more reactive in, for example, an N-alkylation reaction. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules like this compound, which is essential for their structural characterization. Methods such as Density Functional Theory (DFT) can accurately forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical calculations provide a predicted spectrum that can be compared with experimental data to confirm the molecular structure. The calculated shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: Theoretical IR spectra are generated by calculating the molecule's vibrational frequencies. researchgate.net These calculations help assign the absorption bands observed in an experimental spectrum to specific vibrational modes of the functional groups present in the molecule. For this compound, this would include characteristic stretching frequencies for the N-H bond of the secondary amine, C-H bonds of the alkyl groups and piperidine ring, and C-N bonds. researchgate.net A comparison between the predicted and experimental spectra serves as a powerful confirmation of the compound's identity. nih.gov

Structure Activity Relationship Sar Studies Via Chemical Modification of N Methyl N Propylpiperidin 4 Amine Analogs

Impact of N-Substituent Variations on Chemical and Interaction Profiles

The substituents attached to the nitrogen atom of the piperidine (B6355638) ring play a pivotal role in determining the pharmacological properties of these analogs.

Elongation and Branching of Alkyl Chains

Studies have shown that modifying the length and branching of the alkyl chains on the nitrogen atom can significantly impact the activity of N-methyl-N-propylpiperidin-4-amine analogs. For instance, in a series of 5-substituted-2-thiazol-4-n-propylpiperazines, elongating the alkyl chain between the thiazole (B1198619) ring and the terminal secondary N-methylamino function from three to four methylene (B1212753) groups was explored. researchgate.net This highlights the general principle that the length of the alkyl chain is a critical determinant of biological activity.

The introduction of branching in the alkyl chains can also have a profound effect. This is often due to steric hindrance, where a bulkier, branched chain may not fit as well into the binding pocket of a target protein compared to a linear chain. This principle is fundamental in medicinal chemistry, where the size and shape of a molecule are tailored to fit a specific biological receptor.

Introduction of Aromatic and Heteroaromatic Moieties

Replacing the alkyl groups on the nitrogen with aromatic or heteroaromatic rings introduces significant changes in the molecule's electronic and conformational properties, which in turn affects its biological activity. Research on N-aryl-piperidine derivatives has demonstrated that these modifications can lead to potent and selective ligands for various receptors. nih.gov

For example, the introduction of a substituted aniline (B41778) amide to a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold via a two-methylene linker resulted in potent histamine (B1213489) H₃ receptor antagonists. nih.gov The nature and position of substituents on the aromatic ring were found to be critical for activity. nih.gov Similarly, replacing a benzophenone (B1666685) group with heteroaromatic systems like morpholine, 3,4-dihydroquinolin-2(1H)-one, or 1-methylquinolin-2(1H)-one was explored to improve physicochemical properties while maintaining biological potency. nih.gov The aromaticity of a quinazoline (B50416) ring, for instance, can provide additional stability to the ligand-receptor complex, enhancing binding efficiency. researchgate.net

Table 1: Impact of N-Substituent Variation on Receptor Affinity

| Compound ID | N-Substituent | Target Receptor | Affinity (Ki) |

|---|---|---|---|

| Compound A | N-methyl-N-propyl | Histamine H3 | 12.5 nM acs.org |

| Compound B | N-benzyl | Histamine H3 | 1.537 µM (IC50) acs.org |

| Compound C | N-(4-chlorobenzyl) | Sigma-1 | 3.64 nM nih.govacs.org |

| Compound D | N-(4-phenylbutyl) | Sigma-1 | 4.41 nM nih.gov |

Effects of Piperidine Ring Substituents on Molecular Activity

Substituents on the piperidine ring itself are also crucial in defining the molecule's interaction with its biological target. The position and nature of these substituents can influence the compound's conformation and binding affinity. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

For instance, in a study of piperidine-substituted sulfonamides, the presence of a methyl group at position 3 or 4 of the piperidine ring was associated with the highest anticancer activity. ajchem-a.com This suggests that even a small alkyl group can significantly impact the molecule's biological function, likely by influencing its orientation within the receptor's binding site.

Role of Specific Functional Groups in Mediating Interactions (e.g., Hydrogen Bonding Capacity of Nitrile Groups)

Specific functional groups within the analog's structure are key to mediating interactions with target proteins. The nitrile group (C≡N) is a particularly important functional group in drug design. researchgate.net Due to the high electronegativity of the nitrogen atom, the nitrile group is a strong hydrogen bond acceptor. nih.govrsc.orglibretexts.org This allows it to form crucial hydrogen bonds with amino acid residues in the active site of a protein, thereby enhancing binding affinity. nih.gov

While nitriles cannot form hydrogen bonds with themselves, they can accept hydrogen bonds from water or from donor groups on a protein. libretexts.org The ability of the nitrile group to act as a hydrogen bond acceptor is a key factor in the biological activity of many nitrile-containing pharmaceuticals. nih.gov The nitrile group is also polar and can participate in dipole-dipole interactions. libretexts.orgmakingmolecules.com

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its biological activity. Many receptors are chiral, meaning they can distinguish between different stereoisomers of a ligand. The synthesis of piperidine analogs often focuses on controlling the stereochemistry to produce the most active enantiomer. nih.gov

For example, the diastereoselective reductive cyclization of amino acetals has been used to control the stereochemistry of piperidines, which is retained during the reaction. nih.gov In another instance, the stereoselective synthesis of C4-substituted piperidines was achieved using an iridium(III)-catalyzed sequential cascade reaction. nih.gov These methods allow for the preparation of specific stereoisomers, enabling researchers to study their differential effects on biological targets.

Design Principles for Ligands Targeting Specific Protein Interactions (e.g., Histamine H3 Receptor Antagonism, Sigma Receptor Binding)

The design of ligands for specific protein targets, such as the histamine H₃ receptor or sigma receptors, relies on established pharmacophore models. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

For histamine H₃ receptor antagonists, the pharmacophore generally includes a basic tertiary amine, a linker, a central core, and a region of high diversity. acs.org Non-imidazole H₃ antagonists have been developed to avoid the metabolic liabilities associated with the imidazole (B134444) ring. nih.gov The piperidine ring is a common feature in these non-imidazole antagonists. nih.govnih.govacs.org

For sigma-1 receptor ligands, the pharmacophore typically consists of a central amine site flanked by two hydrophobic domains. nih.govacs.org The piperidine moiety has been identified as a key structural element for dual activity at both H₃ and sigma-1 receptors. nih.govacs.org By comparing the affinities of piperazine (B1678402) and piperidine derivatives, researchers found that the piperidine ring was crucial for high affinity at the sigma-1 receptor while maintaining affinity for the H₃ receptor. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for N-methyl-N-propylpiperidin-4-amine, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting piperidin-4-amine with methyl and propyl halides in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in polar aprotic solvents like acetonitrile. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:alkyl halide) are critical to minimize byproducts like over-alkylation . Optimization may include inert atmosphere (N₂/Ar) to prevent oxidation and HPLC monitoring to track intermediate purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for singlet signals for N-methyl groups (~2.2–2.5 ppm in ¹H NMR) and multiplet patterns for piperidine protons (1.4–2.8 ppm). Propyl substituents show triplet (CH₂) and sextet (CH) signals .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 170.21 (C₉H₂₀N₂) confirms the molecular formula. Fragmentation patterns (e.g., loss of propyl or methyl groups) aid in structural validation .

- IR Spectroscopy : Absorbances near 2800–3000 cm⁻¹ (C-H stretch) and 1450–1600 cm⁻¹ (C-N stretch) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs, particularly regarding receptor binding affinities?

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or structural variations (e.g., substituent positioning). To address this:

- Perform dose-response curves under standardized conditions (e.g., 37°C, pH 7.4) .

- Use computational docking (e.g., AutoDock Vina) to compare binding modes across analogs. For example, propyl chain length may alter interactions with hydrophobic pockets in serotonin or dopamine receptors .

- Validate with radioligand binding assays (e.g., ³H-labeled ligands) to quantify Ki values .

Q. What strategies are recommended for designing derivatives of this compound with improved metabolic stability?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of aromatic substituents to slow CYP450-mediated oxidation .

- Prodrug approaches : Esterify the amine group to enhance bioavailability and slow hepatic clearance .

- In vitro ADME assays : Use liver microsomes or hepatocyte models to screen for metabolic liabilities early in development .

Q. How can crystallographic data (e.g., from SHELXL) clarify conformational dynamics of this compound in solid-state studies?

SHELXL refinement is critical for resolving torsional angles and hydrogen-bonding networks. For example:

Q. What experimental and computational methods are effective in analyzing the compound’s potential as a CNS-targeting agent?

- In silico BBB penetration prediction : Use tools like SwissADME to compute logP (optimal range: 2–5) and polar surface area (<90 Ų) .

- In vivo pharmacokinetics : Intravenous/oral administration in rodent models with LC-MS/MS plasma analysis to measure half-life and brain-to-plasma ratios .

- Electrophysiology : Patch-clamp assays to assess effects on ion channels (e.g., NMDA or GABA receptors) .

Data Analysis and Interpretation

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models for this compound?

- In vitro vs. in vivo discrepancies : May stem from differences in metabolic activation (e.g., liver enzymes absent in cell cultures). Use 3D spheroid models or co-cultures with hepatocytes to bridge the gap .

- Dose calibration : Normalize concentrations to plasma protein binding levels measured via equilibrium dialysis .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data across this compound analogs?

- Multivariate regression : Correlate substituent properties (e.g., Hammett σ values) with biological activity .

- Cluster analysis : Group analogs by similarity in electronic (HOMO/LUMO) or steric (molar volume) descriptors to identify activity trends .

Methodological Challenges

Q. What are the key pitfalls in scaling up laboratory-scale synthesis of this compound, and how can they be mitigated?

- Byproduct formation : Over-alkylation can occur at scale due to heat distribution inefficiencies. Use flow chemistry for precise temperature control .

- Purification challenges : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

Q. How can researchers validate the enantiomeric purity of chiral derivatives of this compound?

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases .

- Optical rotation : Compare experimental [α]D values with literature data for known enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.